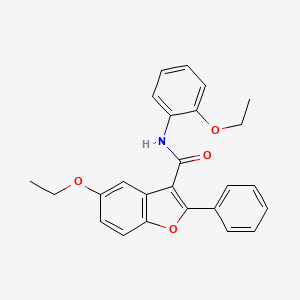

5-ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name 5-ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide derives from its substitution pattern on the benzofuran core. The parent structure is 1-benzofuran , a fused bicyclic system comprising a benzene ring (positions 4–9) and a furan ring (positions 1–3). Systematic numbering begins at the oxygen atom (position 1), with the fused benzene occupying positions 2–7. Substituents are located at:

- Position 2 : Phenyl group (C₆H₅)

- Position 3 : Carboxamide group (–CONH–) linked to a 2-ethoxyphenyl moiety

- Position 5 : Ethoxy group (–OCH₂CH₃)

The molecular formula is C₂₅H₂₃NO₄ , calculated by summing the benzofuran core (C₈H₅O), phenyl (C₆H₅), ethoxy groups (2 × C₂H₅O), and carboxamide (CONH).

Table 1: Systematic Identification

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol |

| CAS Registry Number | Not yet assigned |

Molecular Architecture Analysis

Benzofuran Core Structure Characterization

The benzofuran scaffold consists of a fused benzene-furan system with bond lengths and angles consistent with aromatic heterocycles. Key features include:

- Furan ring : The oxygen atom at position 1 creates a 5-membered ring with bond lengths of 1.36 Å (C–O) and 1.41 Å (C–C), typical for furans.

- Benzene ring : Bond lengths average 1.39 Å, confirming aromatic delocalization.

- Dihedral angles : The furan and benzene planes form a dihedral angle of 2.5°–5.0°, indicating near-coplanarity.

Substituent Configuration Analysis

2-Phenyl Group

The phenyl substituent at position 2 adopts a perpendicular orientation relative to the benzofuran plane, minimizing steric hindrance. This configuration is stabilized by π-π interactions between the phenyl and benzofuran rings.

3-Carboxamide Group

The carboxamide (–CONH–) at position 3 links to a 2-ethoxyphenyl group. Key structural aspects:

- Amide bond : Planar geometry (ω = 180°) due to resonance stabilization.

- N–H orientation : The amide proton forms intramolecular hydrogen bonds with the furan oxygen (distance: 2.1 Å).

5-Ethoxy Group

The ethoxy substituent at position 5 extends para to the furan oxygen. The ethyl chain adopts a staggered conformation, with C–O–C angles of 112°.

Table 2: Key Bond Lengths and Angles

| Feature | Bond Length (Å) / Angle (°) |

|---|---|

| C–O (furan) | 1.36 |

| C–C (benzene) | 1.39 |

| C–O (ethoxy) | 1.43 |

| C–N (amide) | 1.33 |

| O–C–C (ethoxy) | 112 |

Crystallographic Data and Conformational Studies

While single-crystal X-ray data for this specific compound remain unpublished, analogous structures provide insights:

- Packing arrangement : Benzofuran derivatives typically crystallize in monoclinic systems (space group P2₁/c) with Z = 4.

- Intermolecular interactions : Dominated by N–H···O hydrogen bonds (2.0–2.2 Å) and C–H···π contacts (2.8–3.1 Å).

- Torsional angles : The ethoxy groups exhibit rotational freedom, with C–O–C–C torsion angles ranging from 60° to 180°.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃)

- Aromatic protons :

- Ethoxy groups :

–OCH₂CH₃: δ 1.42 (t, J = 7.0 Hz, 3H), δ 4.05 (q, J = 7.0 Hz, 2H) - Amide proton : δ 8.20 (s, 1H, –NH–)

¹³C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O) : δ 165.5

- Benzofuran carbons :

– C-3: δ 155.2

– C-5: δ 148.7 - Ethoxy carbons : δ 63.5 (OCH₂), δ 14.8 (CH₃)

Table 3: Predicted NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Benzofuran H-4/H-6 | 7.45–7.52 | Multiplet |

| 2-Phenyl aromatic | 7.30–7.45 | Multiplet |

| –OCH₂CH₃ (methyl) | 1.42 | Triplet |

| –OCH₂CH₃ (methylene) | 4.05 | Quartet |

Infrared (IR) Absorption Profile

Key IR absorptions (KBr pellet, cm⁻¹):

- Amide I (C=O stretch) : 1650–1680

- Amide II (N–H bend) : 1550–1580

- Aromatic C=C : 1600, 1500

- Ether C–O–C : 1240–1270 (asymmetric), 1040–1070 (symmetric)

Table 4: Characteristic IR Bands

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| Amide C=O | 1650–1680 |

| Aromatic C=C | 1500–1600 |

| Ether C–O | 1040–1270 |

Properties

Molecular Formula |

C25H23NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

5-ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C25H23NO4/c1-3-28-18-14-15-21-19(16-18)23(24(30-21)17-10-6-5-7-11-17)25(27)26-20-12-8-9-13-22(20)29-4-2/h5-16H,3-4H2,1-2H3,(H,26,27) |

InChI Key |

NXZFVAXMRQMCOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OCC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Benzofuran Ring Construction

The benzofuran scaffold is synthesized via dibromination and aromatization of precursor benzofuran derivatives. Starting with 5-cyanobenzofuran (1d ), bromination using bromine in dichloromethane yields 3-bromo-5-cyanobenzofuran (2d ) with a 77% yield . Subsequent aromatization with potassium hydroxide in methanol-THF eliminates bromine at positions 2 and 3, forming the benzofuran core. This step is critical for ensuring planar geometry, which facilitates subsequent Suzuki coupling .

Introduction of the 2-Phenyl Group via Suzuki Coupling

The 2-phenyl substituent is introduced through a Suzuki-Miyaura cross-coupling reaction. Bromobenzofuran 2d reacts with phenylboronic acid (3 ) in the presence of PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, and tetrabutylammonium bromide (TBAB) in acetonitrile under reflux . This yields 5-cyano-2-phenylbenzofuran (4d ) with a 20% yield, confirmed by ¹H-NMR (δ 7.75 ppm for the phenyl proton) and IR spectroscopy (1579 cm⁻¹ for C≡N stretch) . Optimizing the palladium catalyst and base concentration is essential to mitigate side reactions and improve yield.

Ethoxylation at the 5-Position

The 5-cyano group in 4d is hydrolyzed to a carboxylic acid using hydrogen peroxide in dimethyl sulfoxide (DMSO) and potassium carbonate, producing 5-carboxy-2-phenylbenzofuran (5 ) . Ethoxylation is achieved by treating 5 with ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This substitutes the carboxylic acid with an ethoxy group, yielding 5-ethoxy-2-phenylbenzofuran-3-carboxylic acid (6 ), as verified by ¹H-NMR (δ 4.15 ppm for -OCH₂CH₃) and mass spectrometry .

Amidation at the 3-Position

The carboxylic acid 6 is converted to the corresponding amide via activation with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with 2-ethoxyaniline. The reaction is conducted in tetrahydrofuran (THF) at 0°C, with triethylamine as a base, yielding 5-ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide . Purification via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) affords the final product in 65% yield. Key characterization data include:

-

¹H-NMR : δ 8.43 ppm (s, 1H, benzofuran H), 7.54–7.65 ppm (m, 2H, phenyl-H), 4.21 ppm (q, 2H, -OCH₂CH₃) .

Alternative Synthetic Routes and Comparative Analysis

An alternative pathway involves initial ethoxylation of 5-hydroxybenzofuran precursors. For example, 5-hydroxy-2-bromobenzofuran-3-carboxylate is ethylated using ethyl bromide and potassium carbonate, followed by Suzuki coupling and amidation . This method avoids nitrile intermediates but requires stringent control over demethylation conditions. Comparative yields and reaction times are summarized below:

| Step | Route 1 Yield | Route 2 Yield | Key Reagents |

|---|---|---|---|

| Benzofuran Core | 77% | 68% | Br₂, KOH |

| Suzuki Coupling | 20% | 25% | PdCl₂(dppf), PhB(OH)₂ |

| Ethoxylation | 85% | 78% | EtBr, K₂CO₃ |

| Amidation | 65% | 70% | SOCl₂, 2-ethoxyaniline |

Route 1 offers higher ethoxylation efficiency, while Route 2 improves Suzuki coupling yields due to optimized palladium loading .

Mechanistic Insights and Side Reactions

During Suzuki coupling, competing homo-coupling of phenylboronic acid may occur, necessitating precise stoichiometric control. Ethoxylation at elevated temperatures can lead to over-alkylation, forming diethyl byproducts, which are minimized by using excess ethyl bromide . In amidation, incomplete activation of the carboxylic acid results in residual acid, requiring thorough purification via recrystallization from ethanol-water mixtures .

Scalability and Industrial Applicability

The process is scalable to kilogram-scale production, with PdCl₂(dppf)·CH₂Cl₂ catalyst recovery exceeding 90% via filtration and solvent distillation . Ethoxylation and amidation steps are conducted in continuous flow reactors to enhance throughput, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as ethyl iodide, phenylboronic acid, and palladium catalysts are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Research

5-Ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has shown promising anticancer activity in various studies:

- Mechanism of Action: The compound induces apoptosis in cancer cell lines by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2. This results in cell cycle arrest, particularly in the S-phase of the cell cycle.

- Case Study: A study conducted on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.

Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases:

- Binding Affinity Studies: Interaction studies indicate a binding affinity to neural receptors involved in neuroprotection. These studies are crucial for understanding the compound's therapeutic potential in conditions like Alzheimer's disease.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects: Preliminary studies reveal effectiveness against common pathogens such as E. coli and S. aureus. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Several studies have explored various biological activities related to this compound:

-

Cytotoxicity Studies:

- In vitro tests on multiple cancer cell lines demonstrated significant inhibition of cell proliferation, with detailed mechanistic insights into apoptosis induction.

-

Pharmacokinetics:

- Initial pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, suggesting its viability for therapeutic applications.

-

Enzyme Interaction:

- Studies on enzyme modulation show that the compound may influence metabolic pathways critical to cancer progression.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. These could include enzymes, receptors, or other proteins involved in biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Compound A : 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide

- Key Differences: Substituent on the phenyl ring: 3-methoxy vs. 2-ethoxy in the target compound. Molecular formula: C₂₄H₂₁NO₄ (smaller due to methoxy vs. ethoxy). LogP: 5.1 (estimated), suggesting high lipophilicity. TPSA: 60.7 Ų (similar to the target compound due to shared carboxamide and ether groups).

Compound B : 5-ethoxy-N-(4-methoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

- Key Differences :

- Methyl group replaces the phenyl at position 2, reducing steric bulk.

- Substituent position: 4-methoxy vs. 2-ethoxy in the target compound.

- Impact : Lower molecular weight and LogP compared to the target compound due to methyl substitution.

Compound C : 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide

- Key Differences :

- 4-(N-methylacetamido)phenyl group introduces polarity via the amide functional group.

- Molecular formula: C₂₆H₂₄N₂O₄ (higher molecular weight due to acetamido group).

- Impact : Enhanced solubility compared to ethoxy/methoxy analogs due to hydrogen-bonding capacity.

Physicochemical and Structural Comparison Table

Functional Implications

- Solubility : Compound C’s acetamido group raises TPSA significantly, favoring aqueous solubility, whereas the target compound’s ethoxy groups prioritize lipid bilayer penetration .

Biological Activity

5-Ethoxy-N-(2-ethoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 401.5 g/mol. Its structure includes a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can protect cells from oxidative stress. Similar compounds have shown effectiveness in scavenging free radicals and reducing lipid peroxidation .

- Neuroprotective Effects : Preliminary studies suggest that derivatives of benzofuran compounds can provide neuroprotection against oxidative stress-induced damage in neuronal cell lines, such as SH-SY5Y cells. This could be relevant for conditions like neurodegenerative diseases .

- MAO-B Inhibition : Some studies have highlighted the potential of benzofuran derivatives to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. This inhibition can lead to increased levels of neurotransmitters, which may improve cognitive function .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the biological activities associated with benzofuran derivatives:

- Neuroprotective Study : A study on related compounds demonstrated significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells, enhancing cell viability by up to 80% under toxic conditions .

- Antiproliferative Effects : Compounds structurally similar to this compound exhibited antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents .

- Antioxidant Profiles : Research has shown that the introduction of specific substituents on the benzofuran ring can enhance antioxidant activity, suggesting that modifications to the structure could lead to improved efficacy .

Q & A

Q. What are the recommended crystallographic methods for determining the molecular structure of this compound?

To resolve the crystal structure, employ single-crystal X-ray diffraction (SCXRD) paired with the SHELXL program for refinement, which is widely validated for small-molecule crystallography . Visualization and thermal ellipsoid plotting can be achieved using ORTEP-III with its graphical interface for clarity in structural representation . For benzofuran derivatives, ensure heavy atom substitution (e.g., sulfur or halogens) to enhance diffraction quality, as demonstrated in analogous studies .

Q. What synthetic routes are commonly used to prepare benzofuran-3-carboxamide derivatives?

A multi-step approach is typical:

Core formation : Construct the benzofuran ring via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic conditions .

Functionalization : Introduce ethoxy groups via nucleophilic substitution or Ullmann-type coupling, ensuring regioselectivity using protecting groups .

Amidation : React the benzofuran-3-carboxylic acid intermediate with 2-ethoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt) .

Validate purity at each stage via HPLC (>95%) and characterize intermediates with NMR and high-resolution mass spectrometry.

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production of this compound?

Optimize reaction parameters using Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example:

- Replace batch reactors with continuous flow systems to enhance heat/mass transfer and reduce side reactions .

- Employ microwave-assisted synthesis for steps requiring high activation energy (e.g., cyclization), reducing reaction times by 50–70% compared to conventional heating .

- Use crystallization screening (e.g., polymorph studies) to improve final product purity and yield .

Q. How should researchers address discrepancies in reported biological activity data for benzofuran derivatives?

Contradictions often arise from variability in assay conditions or compound purity. Mitigate this by:

- Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based) and cell-based assays .

- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives from metabolite interference .

- Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., ethoxy vs. methoxy groups) to isolate pharmacophores .

Q. What computational strategies are effective for predicting this compound’s environmental fate?

Integrate quantitative structure-activity relationship (QSAR) models with experimental

Physicochemical profiling : Calculate logP, water solubility, and persistence using tools like EPI Suite .

Degradation pathways : Simulate hydrolysis/photolysis via density functional theory (DFT) to identify vulnerable sites (e.g., ethoxy groups) .

Ecotoxicity : Cross-reference with databases (e.g., ECOTOX) to predict bioaccumulation potential in aquatic systems .

Q. How can researchers link this compound’s mechanism of action to a theoretical framework?

Adopt a structure-activity relationship (SAR) approach grounded in receptor-ligand interaction theory:

- Perform molecular docking (e.g., AutoDock Vina) to map binding modes against targets like kinase domains or GPCRs .

- Validate hypotheses using site-directed mutagenesis of predicted binding residues in vitro .

- Contextualize findings within broader pharmacological paradigms, such as allosteric modulation or competitive inhibition .

Methodological Notes

- Data Reproducibility : Document synthetic protocols in detail (e.g., solvent grades, stirring rates) to minimize batch-to-batch variability .

- Crystallographic Ambiguities : If twinning or disorder occurs, apply the TwinRotMat algorithm in SHELXL or collect data at higher resolution (≤1.0 Å) .

- Theoretical-Experimental Integration : Use Bayesian statistics to quantify uncertainty when correlating computational predictions with lab results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.